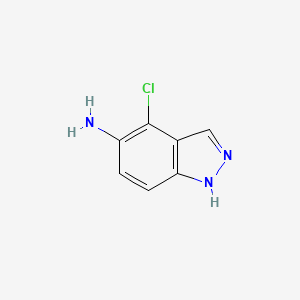

![molecular formula C11H16N2O2 B1373483 4-[Butyl(methyl)amino]pyridine-2-carboxylic acid CAS No. 1094219-12-1](/img/structure/B1373483.png)

4-[Butyl(methyl)amino]pyridine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

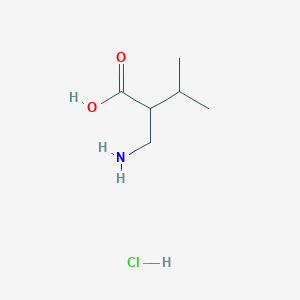

“4-[Butyl(methyl)amino]pyridine-2-carboxylic acid” is a compound that contains a pyridine ring, which is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported, but there is still a need for a single robust method allowing the selective introduction of multiple functional groups . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Chemical Reactions Analysis

The chemical reactions of pyridine derivatives are complex and diverse. For example, in transition-metal-catalysed coupling chemistry, the use of 2-pyridyl derivatives as nucleophilic coupling partners has proved notoriously difficult in traditional cross-coupling reactions .Scientific Research Applications

Synthesis and Chemical Transformations

4-[Butyl(methyl)amino]pyridine-2-carboxylic acid is involved in the synthesis of highly functionalized tetrahydropyridines through a phosphine-catalyzed annulation process. This synthesis provides excellent yields and complete regioselectivity (Zhu, Lan, & Kwon, 2003).

It is used in the creation of influenza neuraminidase inhibitors, where its derivatives have shown potent inhibitory effects. This is significant for the development of antiviral drugs (Wang et al., 2001).

The compound participates in the synthesis of triorganostannyl esters, contributing to the exploration of their physicochemical properties, particularly in metal coordination and photophysical properties (Tzimopoulos et al., 2010).

Medicinal Chemistry and Pharmacology

In medicinal chemistry, it's utilized in the synthesis of specific prostaglandin E2 agonists, which are investigated for their potential in healing bone fractures (Prakash, Wang, O’Connell, & Johnson, 2008).

It has been used in the development of novel antiviral compounds, particularly those targeting the Herpes simplex virus, Mayaro virus, and vesicular stomatitis virus (Bernardino et al., 2007).

Material Science and Engineering

- The compound finds application in material science, particularly in the synthesis of new pyridine dicarboxylic acid derivatives and their complexes. These compounds have been studied for their fluorescence properties, which is crucial in fields like optical materials and sensors (Rui-ren, Zi’er, Can-cheng, & Yi-ming, 2006).

Environmental and Analytical Chemistry

- The compound is also significant in environmental chemistry, particularly in the reactive extraction of picolinic acid from aqueous solutions. This is important in the recovery of carboxylic acids from fermentation broths, impacting the production of pharmaceuticals, herbicides, and nutritional supplements (Datta & Kumar, 2014).

properties

IUPAC Name |

4-[butyl(methyl)amino]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-3-4-7-13(2)9-5-6-12-10(8-9)11(14)15/h5-6,8H,3-4,7H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDYWQLNFHUEBRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)C1=CC(=NC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[Butyl(methyl)amino]pyridine-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride](/img/structure/B1373401.png)

![(5-{[(Tert-butoxy)carbonyl]amino}pyridin-2-yl)acetic acid](/img/structure/B1373408.png)

![4-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1373412.png)

![4-[2-(Allyloxy)ethoxy]piperidine hydrochloride](/img/structure/B1373413.png)

![4-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1373414.png)

![2-[(4-Methyl-1,3-thiazol-5-yl)methoxy]acetic acid](/img/structure/B1373417.png)

![2-[(5-Methyl-1,3,4-thiadiazol-2-yl)methoxy]acetic acid](/img/structure/B1373419.png)

![1-[(Tert-butoxy)carbonyl]-2-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid](/img/structure/B1373420.png)

![{2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amine hydrochloride](/img/structure/B1373423.png)